Cas no 1428357-04-3 (N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide structure](https://ja.kuujia.com/scimg/cas/1428357-04-3x500.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide 化学的及び物理的性質
名前と識別子
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- N-(1,3-benzodioxol-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide
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- インチ: 1S/C16H13N5O4/c22-15(18-11-2-3-12-13(8-11)25-10-24-12)9-23-16-5-4-14(19-20-16)21-7-1-6-17-21/h1-8H,9-10H2,(H,18,22)
- InChIKey: HXDFOCVSAPZGFV-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCOC2=C1)(=O)COC1=NN=C(N2C=CC=N2)C=C1
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6363-0156-20mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-25mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-40mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-75mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-100mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-3mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6363-0156-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide |
1428357-04-3 | 5μmol |
$63.0 | 2023-09-09 |
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamideに関する追加情報
N-(2H-1,3-Benzodioxol-5-Yl)-2-{[6-(1H-Pyrazol-1-Yl)Pyridazin-3-Yl]Oxy}Acetamide: A Comprehensive Overview
The compound CAS No. 1428357-04-3, also known as N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide, is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate aromatic system, which includes a benzodioxole ring, a pyridazine moiety, and a pyrazole group. These structural elements contribute to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The presence of the benzodioxole group (benzodioxole) in the molecule is particularly noteworthy, as it has been associated with antioxidant and anti-inflammatory activities. Additionally, the pyridazine ring (pyridazine) and pyrazole group (pyrazole) are known for their ability to modulate enzyme activity and receptor binding, making this compound a promising candidate for therapeutic interventions.
One of the most recent advancements in the synthesis of this compound involves a multi-step process that incorporates advanced coupling reactions and selective oxidation techniques. Researchers have successfully optimized the synthesis pathway to achieve high yields and purity levels. This breakthrough has significantly enhanced the feasibility of large-scale production, paving the way for further exploration into its biological applications.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several key enzymes involved in inflammatory pathways. For instance, studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Furthermore, its ability to modulate nuclear factor-kappa B (NF-kB) pathways suggests potential anti-inflammatory and immunomodulatory properties.
The integration of computational chemistry tools has played a pivotal role in understanding the molecular interactions of this compound. Advanced molecular docking studies have revealed that the compound exhibits strong binding affinities to several drug targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug development programs targeting inflammatory diseases and cancer.
Another intriguing aspect of this compound is its photophysical properties. The conjugated system within its structure enables it to exhibit fluorescence under specific conditions. This characteristic makes it an attractive candidate for applications in optoelectronics and sensors. Researchers are currently exploring its potential as a fluorescent probe for detecting reactive oxygen species (ROS), which are implicated in oxidative stress-related disorders.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-toxicological effects. Initial studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. However, further research is required to fully assess its long-term impact on ecosystems.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-y l)pyridazin -3 - yl]oxy}acetamide represents a remarkable advancement in organic synthesis and drug discovery. Its unique structural features, coupled with promising biological activity profiles, position it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.
1428357-04-3 (N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}acetamide) 関連製品
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